molecular formula C7H4ClNO2 B1513080 2-Chloro-4-isocyanatophenol

2-Chloro-4-isocyanatophenol

Cat. No.: B1513080
M. Wt: 169.56 g/mol
InChI Key: FKBODYLDYUWOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isocyanatophenol (CAS: 54840-07-2) is an aromatic compound featuring a phenol backbone substituted with a chlorine atom at position 2 and an isocyanate group (-NCO) at position 4. Its molecular formula is C₇H₄ClNO₂, with a molecular weight of 185.5 g/mol (calculated based on substituent contributions: C₇H₄ClNO₂ = 12×7 + 1×4 + 35.45 + 14 + 16×2). The compound’s structure combines the electron-withdrawing effects of chlorine with the high reactivity of the isocyanate group, making it a versatile intermediate in organic synthesis, particularly in polymer chemistry and agrochemical production .

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

2-chloro-4-isocyanatophenol

InChI

InChI=1S/C7H4ClNO2/c8-6-3-5(9-4-10)1-2-7(6)11/h1-3,11H

InChI Key

FKBODYLDYUWOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aromatic isocyanates and their derivatives exhibit distinct properties depending on substituent positions, functional groups, and electronic effects. Below is a detailed comparison of 2-Chloro-4-isocyanatophenol with structurally related compounds:

Structural Isomers and Positional Effects

Compound Name CAS Number Molecular Formula Substituents (Position) Key Differences vs. This compound
4-Chloro-2-isocyanatophenol 122020-63-7 C₇H₄ClNO₂ Cl (4), NCO (2) Positional isomer: Chlorine and NCO groups swapped, altering electronic distribution and reactivity. Likely less reactive due to steric hindrance at position 2 .
4-Isocyanatophenol 23159-72-0 C₇H₅NO₂ NCO (4) Absence of chlorine reduces electrophilicity, making it less reactive toward nucleophiles. Lower molecular weight (139.1 g/mol) .
3-Chloro-4-methylphenyl isocyanate - C₈H₆ClNO Cl (3), CH₃ (4), NCO (1) Methyl group introduces steric hindrance, reducing accessibility of the NCO group. Higher thermal stability due to methyl substitution .

Functional Group Variations

Compound Name CAS Number Functional Group Key Differences
2-Chloro-4-methylphenyl isothiocyanate 57878-93-0 -NCS (isothiocyanate) Higher reactivity due to sulfur’s polarizability; prone to thiourea formation. Lower stability under acidic conditions compared to isocyanates .
Phenyl isocyanate 103-71-9 -NCO No chlorine substituent; simpler structure with higher volatility (BP: 165°C). Widely used in polyurethane production but lacks halogen-induced stability .

Research Findings and Data Analysis

Stability and Hazards

  • Moisture Sensitivity: All aromatic isocyanates hydrolyze in the presence of water, releasing CO₂ and amines. Chlorinated derivatives like this compound exhibit slower hydrolysis due to electron withdrawal, but still require anhydrous storage .
  • Toxicity: Chlorinated isocyanates are respiratory sensitizers. This compound’s hazards align with GHS Category 1B (acute toxicity) and Category 2 (skin corrosion) .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The NCO group shows a characteristic stretch at ~2270 cm⁻¹; chlorine substitution shifts this peak slightly due to electronic effects .

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